molecular formula C9H7IN2O2 B1326377 methyl 6-iodo-1H-indazole-4-carboxylate CAS No. 885519-74-4

methyl 6-iodo-1H-indazole-4-carboxylate

Cat. No.: B1326377
CAS No.: 885519-74-4
M. Wt: 302.07 g/mol
InChI Key: ZOOMQLDJAAKYAR-UHFFFAOYSA-N
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Description

Methyl 6-iodo-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H7IN2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 6th position and a carboxylate ester group at the 4th position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-iodo-1H-indazole-4-carboxylate typically involves the iodination of a suitable indazole precursor. One common method includes the reaction of 6-iodoindazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 6-amino or 6-thio derivatives.

    Oxidation: Formation of 6-oxo derivatives.

    Reduction: Formation of 4-hydroxyindazole derivatives.

Scientific Research Applications

Methyl 6-iodo-1H-indazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-iodo-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The iodine atom and the carboxylate ester group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • Methyl 6-bromo-1H-indazole-4-carboxylate
  • Methyl 6-chloro-1H-indazole-4-carboxylate
  • Methyl 6-fluoro-1H-indazole-4-carboxylate

Comparison: Methyl 6-iodo-1H-indazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromo, chloro, and fluoro analogs

Properties

IUPAC Name

methyl 6-iodo-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOMQLDJAAKYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646202
Record name Methyl 6-iodo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-74-4
Record name Methyl 6-iodo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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